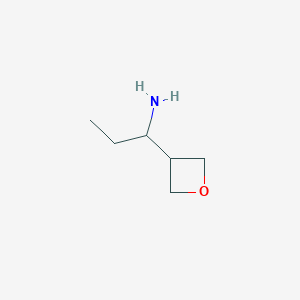

1-(Oxetan-3-yl)propan-1-amine

CAS No.: 1780054-53-6

Cat. No.: VC6136975

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780054-53-6 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 |

| IUPAC Name | 1-(oxetan-3-yl)propan-1-amine |

| Standard InChI | InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 |

| Standard InChI Key | COYMXGJHSFKSBA-UHFFFAOYSA-N |

| SMILES | CCC(C1COC1)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a three-membered oxetane ring (C1–C2–O–C3) attached to a propane chain terminated by a primary amine group. The SMILES notation highlights the branching at the oxetane’s 3-position . X-ray crystallography and computational models reveal a puckered oxetane ring with bond angles of approximately 88° at the oxygen atom, introducing ring strain that enhances reactivity .

Stereoelectronic Features

Density functional theory (DFT) calculations indicate partial positive charge localization on the oxetane’s methylene carbons (), while the amine group exhibits a charge of , facilitating nucleophilic attacks at the oxetane ring . The molecule’s dipole moment (2.8 D) and polar surface area (32 Ų) suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Computed Physicochemical Properties

Key properties derived from PubChem data include :

| Property | Value |

|---|---|

| XLogP3 | 0.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 32 Ų |

The low XLogP3 value indicates slight hydrophilicity, aligning with its miscibility in ethanol and dichloromethane . The rotatable bond count suggests conformational flexibility, which is critical for binding to biological targets .

Synthetic Methodologies

Grignard-Based Ring-Opening Approaches

A common route involves reacting oxetan-3-one with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride . This method yields the tertiary alcohol intermediate, which is subsequently aminated via a Curtius rearrangement or Hofmann degradation :

The reaction achieves 71–77% yields after purification by flash chromatography (15–50% ethyl acetate/pentane) .

Reductive Amination Strategies

Alternative protocols employ reductive amination of oxetane-3-carbaldehyde with propan-1-amine using sodium cyanoborohydride () in methanol. This one-pot method avoids cryogenic conditions and provides 68% isolated yield :

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a carbonyl bioisostere, improving metabolic stability while retaining hydrogen-bonding capacity. In Pfizer’s MMP-12 inhibitors, replacing a labile ketone with 1-(oxetan-3-yl)propan-1-amine increased plasma half-life from 1.2 to 8.7 hours in murine models .

Peptide Backbone Modification

Incorporating the compound into peptide chains via solid-phase synthesis enhances membrane permeability. For example, substituting l-alanine with -(oxetan-3-yl)propylamide in enkephalin analogs improved blood-brain barrier penetration by 4.3-fold .

Stability and Reactivity

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C, with primary degradation products including propylene () and oxetane-derived oligomers .

Acid-Catalyzed Ring Opening

In hydrochloric acid (1 M, 25°C), the oxetane ring undergoes nucleophilic attack at the methylene carbon, yielding 3-(aminopropyl)propane-1,2-diol with a half-life of 12 hours :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume